molecular formula C23H20N2S B3047397 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- CAS No. 138801-72-6

1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-

Cat. No.: B3047397
CAS No.: 138801-72-6
M. Wt: 356.5 g/mol
InChI Key: FFCNVXLFKIJLEM-UHFFFAOYSA-N
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Mechanism of Action

1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-]

is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . Here’s what we can infer based on the general characteristics of indole derivatives:

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors These targets can vary depending on the specific structure of the derivative and the biological context

Mode of Action

The mode of action of indole derivatives can be diverse, depending on their specific structure and the biological context. They are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities

Result of Action

The result of action of a compound refers to the molecular and cellular effects of the compound’s action. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Preparation Methods

The synthesis of 1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] typically involves the condensation of 2-methylindole with 2-thiophenecarboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the indole and thiophene rings . The reaction mixture is then refluxed, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

1H-Indole, 3,3’-(2-thienylmethylene)bis[2-methyl-] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully hydrogenated derivatives .

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2S/c1-14-21(16-8-3-5-10-18(16)24-14)23(20-12-7-13-26-20)22-15(2)25-19-11-6-4-9-17(19)22/h3-13,23-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCNVXLFKIJLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407521
Record name 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138801-72-6
Record name 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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